molecular formula C21H17BrN2O3S2 B2808649 (3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 865593-07-3

(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2808649
CAS No.: 865593-07-3
M. Wt: 489.4
InChI Key: ZTAMDRVTGLTOKN-ZCXUNETKSA-N
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Description

(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H17BrN2O3S2 and its molecular weight is 489.4. The purity is usually 95%.
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Biological Activity

The compound (3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activity. Its structure suggests it may possess pharmacological properties, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C20H22BrN3O3SC_{20}H_{22}BrN_3O_3S

Its structure includes an indole core, a thiazolidinone moiety, and a methoxybenzyl group, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Research has shown that derivatives containing the thiazolidinone structure can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
  • Case Study : A derivative of thiazolidinone demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HT-29) with IC50 values in the low micromolar range. This suggests that modifications to the thiazolidinone ring can enhance anticancer efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Effects : Compounds with similar structural features have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is believed to contribute to this activity by disrupting bacterial cell wall synthesis .
  • Antifungal Activity : In vitro studies have indicated that certain derivatives possess antifungal properties against Candida species, making them potential candidates for treating fungal infections .

Mechanistic Insights

The biological activity of this compound is thought to arise from several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It could potentially interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.

Research Findings

StudyFindings
Investigated anticancer properties in MCF-7 cellsInduced apoptosis and inhibited proliferation
Evaluated antimicrobial effects against E. coliSignificant antibacterial activity observed
Explored structure–activity relationshipsModifications enhance biological efficacy

Properties

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S2/c1-3-23-16-9-6-13(22)10-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-12-4-7-14(27-2)8-5-12/h4-10H,3,11H2,1-2H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAMDRVTGLTOKN-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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